
Taurochenodeoxycholic Acid-d5 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurochenodeoxycholic acid-d5 (sodium) is a deuterium-labeled derivative of taurochenodeoxycholic acid sodium. It is one of the main bioactive substances found in the bile acids of animals. This compound is known for its ability to induce apoptosis and exhibits significant anti-inflammatory and immune-regulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taurochenodeoxycholic acid-d5 (sodium) involves the incorporation of deuterium into taurochenodeoxycholic acid sodium. Deuterium is a stable heavy isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the compound . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published.
Industrial Production Methods
Industrial production of taurochenodeoxycholic acid-d5 (sodium) typically involves large-scale synthesis using deuterated reagents and catalysts. The process is carried out under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Taurochenodeoxycholic acid-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of taurochenodeoxycholic acid-d5 (sodium) can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Taurochenodeoxycholic acid-d5 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of bile acid metabolism and pharmacokinetics.
Biology: Investigated for its role in cell apoptosis and immune regulation.
Medicine: Explored for its potential therapeutic effects in inflammation and cancer therapy.
Industry: Utilized in the development of deuterated drugs to improve pharmacokinetic properties
Mechanism of Action
Taurochenodeoxycholic acid-d5 (sodium) exerts its effects through several molecular targets and pathways. It functions as a bile salt to emulsify lipids such as cholesterol in the bile. Additionally, it reduces cholesterol formation in the liver and increases bile secretion. The compound also interacts with glucocorticoid receptors and G protein-coupled bile acid receptor 5, mediating anti-inflammatory and immune-regulatory effects through the AC-cAMP-PKA signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Taurochenodeoxycholic acid sodium: The non-deuterated form of the compound.
Taurolithocholic acid: Another bile acid with similar properties.
Chenodeoxycholic acid: A primary bile acid that combines with taurine to form taurochenodeoxycholic acid
Uniqueness
Taurochenodeoxycholic acid-d5 (sodium) is unique due to the incorporation of deuterium, which can significantly alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C26H44NNaO6S |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2,18D; |
InChI Key |
IYPNVUSIMGAJFC-IYNWLQKKSA-M |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)
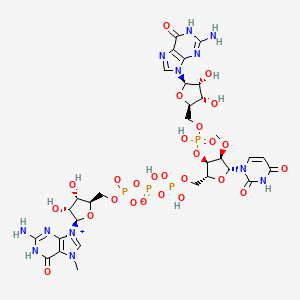
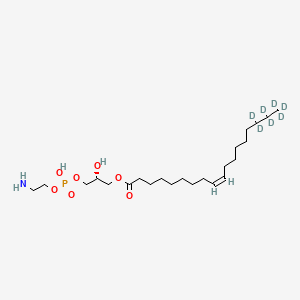
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
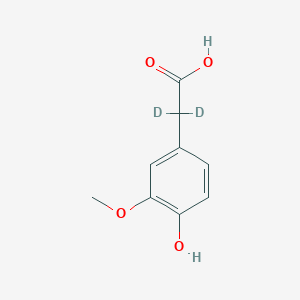
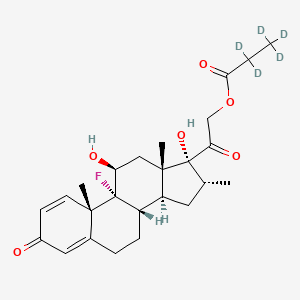
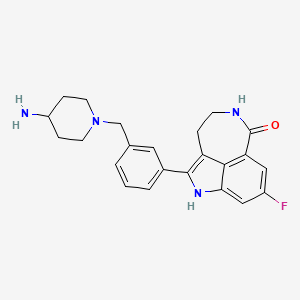
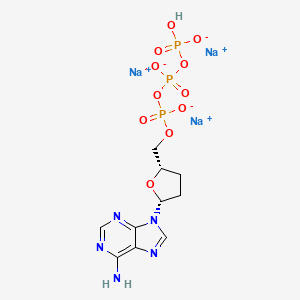
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)




